

SU11657 tumor regression histopathology validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **SU11657**

Cat. No.: S548049

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SU11657 Preclinical Profile & Experimental Data

Aspect	Experimental Findings
Drug Class	Multi-targeted Class III/IV receptor tyrosine kinase inhibitor (TKI) [1].
Primary Targets	Potently inhibits α - and β -PDGF receptors (PDGFRs) and VEGF receptor 2 (VEGFR2) [1].
Additional Targets	Likely inhibits c-kit, FLT3, VEGFR1, VEGFR3, and other kinases [1].
Mechanism of Action	Directly inhibits tumor cell proliferation and clonogenic survival; has antiangiogenic activity [1].
Synergy with Radiotherapy	Enhances radiation effects in human benign and atypical meningioma cells <i>in vitro</i> [1].
Synergy with Chemotherapy	Combined with doxorubicin, increases survival in a mouse model of acute myeloid leukemia (AML) [2] [3].

Detailed Experimental Protocols

The following methodologies are reconstructed from the scientific publications identified in the search results.

In Vitro Radiosensitization in Meningioma Cells [1]

This study investigated the effect of **SU11657** alone and in combination with irradiation on primary human meningioma cells.

- **Cell Culture:** Freshly isolated primary meningioma cells from patients with benign and atypical subtypes were used.
- **Reagent: SU11657** was applied in doses ranging from 0 to 5.0 $\mu\text{mol/L}$.
- **Irradiation:** Cells were irradiated with a single dose of 2 Gy or 4 Gy.
- **Assays:**
 - **Cell Proliferation/Viability Test:** Cells were exposed to **SU11657** for 72 hours, and the cell number was quantified.
 - **Clonogenic Survival Assay:** Cells were treated with **SU11657** for 1 hour before irradiation. After irradiation, they were cultured to form colonies, and the number of colonies was counted to determine survival fractions.
- **Key Outcome Measures:** Median inhibitory concentration (IC50) for proliferation, and quantification of radiation enhancement ratios in clonogenic survival.

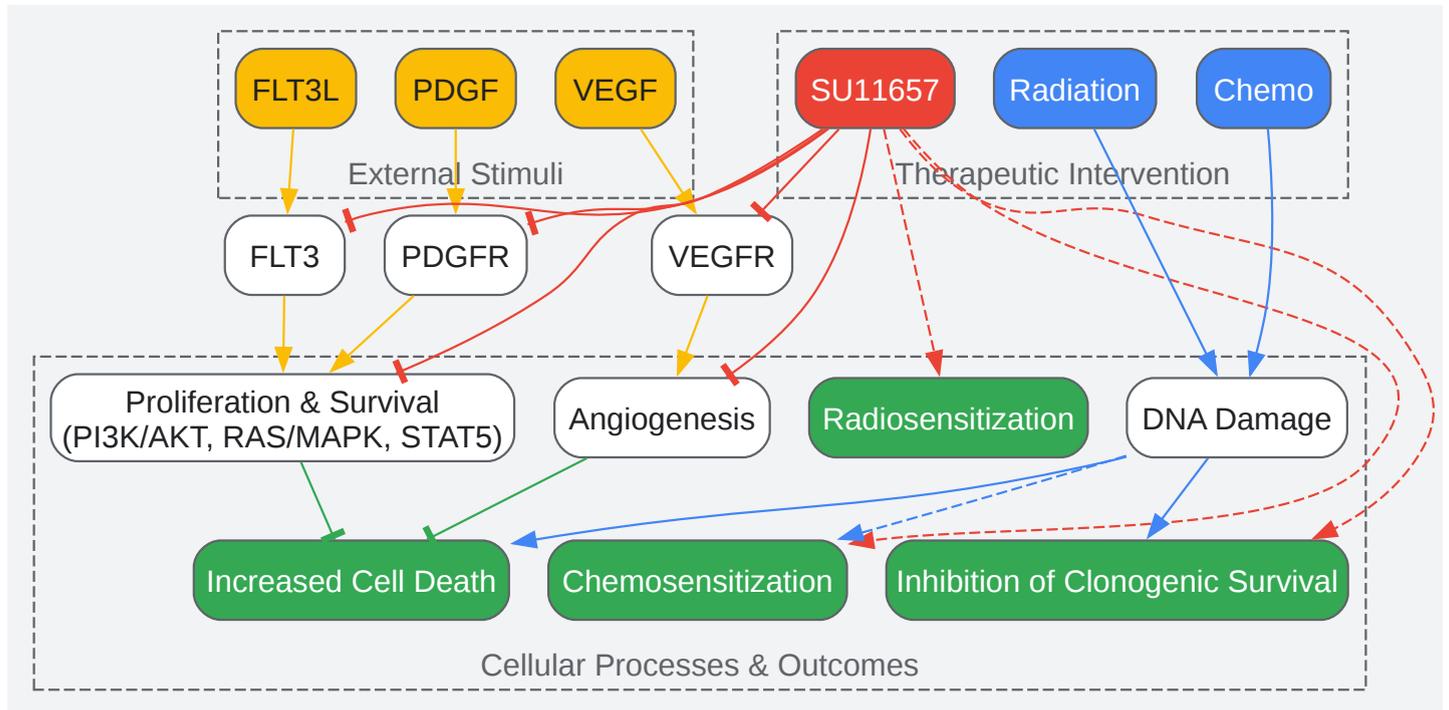
In Vivo Combination Therapy in Leukemia Mice [3]

This study evaluated the efficacy of **SU11657** in combination with chemotherapy in a mouse model of leukemia.

- **Animal Model:** FVB/N mice were transplanted with bone marrow and spleen cells from leukemic animals (a model of acute promyelocytic leukemia with activated FLT3).
- **Treatment Groups:** Mice were divided into four groups receiving: vehicle only, **SU11657** alone, doxorubicin alone, or a combination of **SU11657** and doxorubicin.
- **Dosing:**
 - **SU11657:** 20 mg/kg/day, administered orally 3 days on/4 days off for 3 weeks.
 - **Doxorubicin:** 3 mg/kg/day, administered via intraperitoneal injection for 3 consecutive days.
- **Key Outcome Measures:**
 - **Primary:** Overall survival of the mice.
 - **Secondary:** Histopathological analysis of tissues (sternum, liver, spleen) after acute treatment to assess cell death and differentiation.

SU11657 Mechanism of Action Signaling Pathway

The diagram below illustrates the primary signaling pathways targeted by **SU11657** and its combined effects with other therapies, as revealed by the preclinical studies.



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Key Insights and Data Gaps

The available data shows **SU11657** has promising preclinical activity, particularly in enhancing the effects of radiation and chemotherapy. However, it's important to be aware of the limitations in the existing research.

- Focus on Specific Models: **The strongest evidence for SU11657 is in hematological cancers (like AML) and meningiomas.** Its efficacy in common solid tumors remains largely unexplored in the public literature I accessed.
- Indirect Clinical Relevance: **SU11657 is closely related to Sunitinib (SU11248),** an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors (GIST) [1] [3]. Sunitinib's clinical

profile can provide indirect insights, but **SU11657** itself has not progressed to widespread clinical use.

- Limited Histopathology Validation: The search results did not contain detailed histopathology images or analyses of solid tumor regression. The validation in the AML model focused on organ infiltration and cell morphology [3].

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References

1. SU11657 Enhances Radiosensitivity of Human ... [sciencedirect.com]
2. Dual Treatment With FLT3 Inhibitor SU11657 and ... [pubmed.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [SU11657 tumor regression histopathology validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548049#su11657-tumor-regression-histopathology-validation>]

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